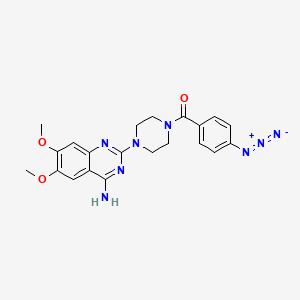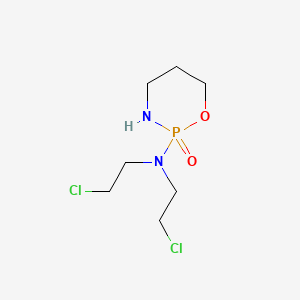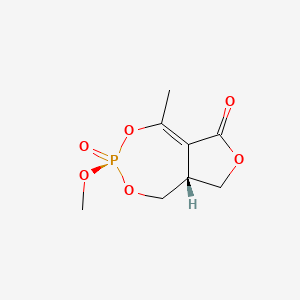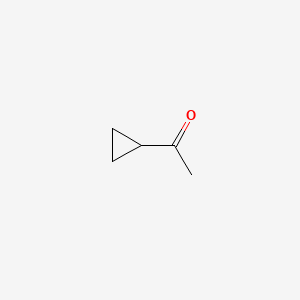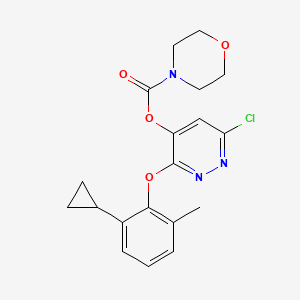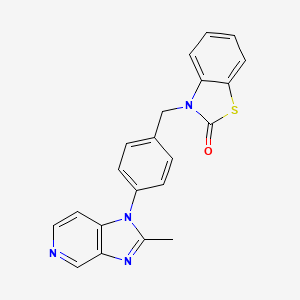
CP-94707
Overview
Description
These compounds are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . CP-94707 is primarily known for its role as a nonnucleoside reverse transcriptase inhibitor (NNRTI), which is used in the treatment of human immunodeficiency virus (HIV) infections .
Preparation Methods
The synthesis of CP-94707 involves multiple steps, starting with the preparation of the core phenylimidazole structure. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a diamine and a carbonyl compound.
Attachment of the Benzene Ring: The benzene ring is then attached to the imidazole ring through a coupling reaction.
Functionalization: Various functional groups are introduced to the molecule to enhance its activity as an NNRTI.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
CP-94707 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to create different derivatives of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
CP-94707 has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of phenylimidazole chemistry and reactivity.
Biology: this compound is used in biological studies to understand the mechanism of action of NNRTIs and their interactions with HIV reverse transcriptase.
Medicine: The compound is investigated for its potential use in antiretroviral therapies for HIV treatment.
Mechanism of Action
CP-94707 exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme essential for the replication of the virus. The compound binds to a specific site on the reverse transcriptase enzyme, preventing it from synthesizing DNA from the viral RNA template. This inhibition blocks the replication cycle of the virus, reducing its ability to infect new cells .
The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it forms interactions with key amino acid residues. The pathways involved in its mechanism of action include the inhibition of DNA polymerization and the disruption of the viral replication process .
Comparison with Similar Compounds
CP-94707 is unique among NNRTIs due to its specific binding interactions and resistance profile. Similar compounds include:
Nevirapine: Another NNRTI used in HIV treatment, but with a different binding profile and resistance pattern.
Efavirenz: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Delavirdine: An NNRTI that also targets HIV reverse transcriptase but has a different chemical structure and resistance profile.
This compound stands out due to its ability to inhibit mutant enzymes that are resistant to other NNRTIs, making it a valuable compound in the development of new antiretroviral therapies .
Properties
CAS No. |
343250-05-5 |
|---|---|
Molecular Formula |
C21H16N4OS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]methyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C21H16N4OS/c1-14-23-17-12-22-11-10-18(17)25(14)16-8-6-15(7-9-16)13-24-19-4-2-3-5-20(19)27-21(24)26/h2-12H,13H2,1H3 |
InChI Key |
WUOLYUKMMRCXGH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
343250-05-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-(2-methylimidazo(4,5-c)pyridin-1-yl)benzyl)-3H-benzothiazol-2-one CP 94,707 CP 94707 CP-94,707 CP-94707 CP94,707 CP94707 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


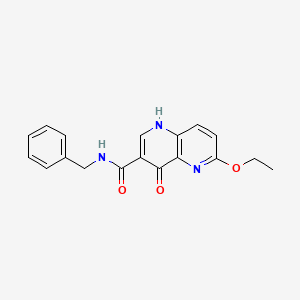
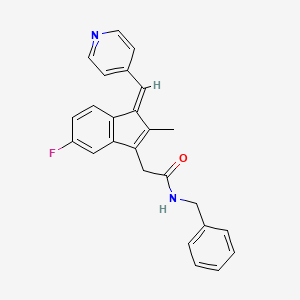
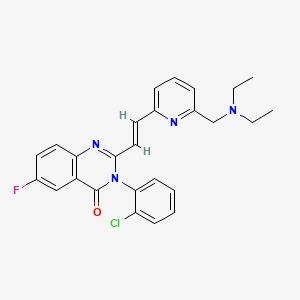
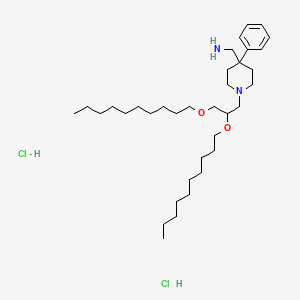
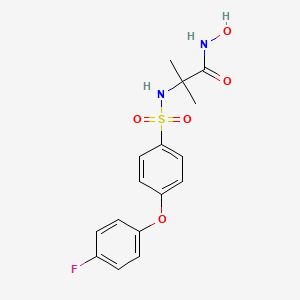
![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
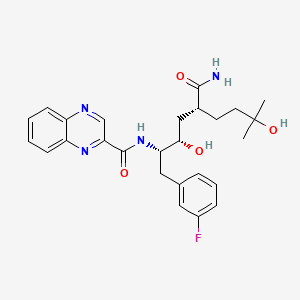
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
